methyl (2R)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate
Description
IUPAC Nomenclature and Systematic Classification
The systematic nomenclature of methyl (2R)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups and stereochemical centers. The IUPAC Preferred International Name designates this compound as rac-methyl (2R)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, reflecting its racemic nature in commercial preparations. The Chemical Abstracts Service has assigned the systematic name methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, which emphasizes the structural connectivity without explicit stereochemical designation.
The compound belongs to the broader chemical classification of aryloxyphenoxypropionic acid herbicides, representing a sophisticated subset of phenoxypropionic acid derivatives. This classification system places the molecule within the larger family of selective post-emergence herbicides that demonstrate specific activity against grass species while maintaining selectivity for broadleaf crops. The systematic classification further identifies this compound as an ester derivative, specifically a methyl ester of the corresponding carboxylic acid diclofop.
Chemical registry systems have assigned multiple identification numbers to ensure precise compound identification across different databases and regulatory frameworks. The primary Chemical Abstracts Service Registry Number is 51338-27-3, which serves as the definitive identifier for this specific stereoisomeric form. Additional registry numbers include the European Community Number 257-141-8 and the United Nations Identification Number 3077, reflecting its international recognition as a controlled chemical substance.
The molecular classification extends to functional group analysis, where the compound contains several distinct chemical moieties including aromatic chlorine substituents, ether linkages, and an aliphatic ester group. These functional groups contribute to the compound's unique chemical behavior and biological activity profile. The presence of two chlorine atoms in specific positions on the aromatic ring system creates a distinctive electronic environment that influences both chemical reactivity and biological recognition mechanisms.
Molecular Formula and Stereochemical Configuration
The molecular formula of this compound is C₁₆H₁₄Cl₂O₄, indicating a complex organic molecule with sixteen carbon atoms, fourteen hydrogen atoms, two chlorine atoms, and four oxygen atoms. This molecular composition reflects a molecular weight of 341.19 daltons, positioning it within the range typical of moderately complex organic herbicides. The formula demonstrates the presence of multiple heteroatoms that contribute significantly to the compound's physical and chemical properties.
The stereochemical configuration represents one of the most critical aspects of this compound's identity, as it directly influences biological activity and environmental behavior. The molecule contains a single chiral center located at the carbon atom bearing the carboxylate group, designated as the (2R)-configuration according to Cahn-Ingold-Prelog priority rules. Research has demonstrated that this specific stereochemical arrangement is responsible for the compound's herbicidal activity, while the corresponding (2S)-enantiomer exhibits significantly reduced biological potency.
| Stereochemical Parameter | Specification | Reference |
|---|---|---|
| Chiral Centers | 1 | |
| Active Configuration | (2R) | |
| Inactive Configuration | (2S) | |
| Commercial Form | Racemic mixture | |
| Enantiomeric Ratio | 1:1 (R:S) |
Enantiomerization studies have revealed interesting dynamic behavior between the two stereoisomeric forms under certain conditions. Research conducted on tubifex worms demonstrated that enantiomerization can occur between the (2R) and (2S) forms, with the (2S)-form showing a higher tendency to convert to the (2R)-form than the reverse process. This stereochemical interconversion has important implications for understanding the compound's environmental fate and biological activity over time.
The spatial arrangement of atoms around the chiral center creates distinct three-dimensional molecular geometries that influence molecular recognition by biological targets. Advanced computational studies have shown that the (2R)-configuration provides optimal binding geometry for interaction with acetyl coenzyme A carboxylase, the primary enzymatic target responsible for the compound's herbicidal activity. This stereochemical specificity explains why commercial formulations often contain both enantiomers despite only one being pharmacologically active.
Crystalline Structure and Conformational Analysis
Crystallographic analysis of this compound reveals a complex three-dimensional structure characterized by specific intermolecular interactions and preferred conformational arrangements. The compound crystallizes in a specific space group that allows for optimal packing efficiency while minimizing steric hindrance between neighboring molecules. Thermal analysis has determined the melting point to be 315.26 Kelvin with an uncertainty of 0.2 Kelvin, indicating a relatively stable crystalline lattice structure.
The conformational analysis demonstrates that the molecule adopts a preferred spatial arrangement that minimizes intramolecular strain while maximizing favorable interactions between functional groups. The phenoxypropionic acid moiety exhibits conformational similarity to related herbicidal compounds, suggesting common structural requirements for biological activity. The two aromatic ring systems are positioned at specific dihedral angles that optimize electronic interactions while preventing excessive steric crowding.
| Crystallographic Parameter | Value | Units | Reference |
|---|---|---|---|
| Melting Point | 315.26 | Kelvin | |
| Enthalpy of Fusion | 27.08 | kJ/mol | |
| Temperature at Fusion | 314.4 | Kelvin | |
| Uncertainty in Melting Point | 0.2 | Kelvin |
Differential scanning calorimetry studies have provided detailed thermodynamic data regarding the crystalline-to-liquid phase transition. The enthalpy of fusion has been measured at 27.08 kilojoules per mole, indicating substantial intermolecular forces that must be overcome during the melting process. This relatively high fusion enthalpy suggests the presence of significant hydrogen bonding and van der Waals interactions within the crystal lattice structure.
Conformational flexibility analysis reveals that while the molecule possesses several rotatable bonds, the preferred conformation in the solid state represents a local energy minimum that balances various competing forces. The ether linkages provide conformational flexibility that allows the molecule to adopt different spatial arrangements depending on environmental conditions. This conformational adaptability is particularly important for understanding how the compound interacts with biological targets and environmental matrices.
Intermolecular packing analysis shows that adjacent molecules in the crystal lattice are stabilized through a combination of weak hydrogen bonds, halogen-halogen interactions involving the chlorine substituents, and π-π stacking interactions between the aromatic ring systems. These non-covalent interactions contribute to the overall stability of the crystalline phase and influence the compound's physical properties including solubility and volatility.
Spectroscopic Fingerprints (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides definitive structural identification for this compound through characteristic chemical shift patterns and coupling relationships. Proton nuclear magnetic resonance spectra exhibit distinct resonances corresponding to the various proton environments within the molecule, including aromatic protons, methyl groups, and the chiral methine proton. The aromatic region typically displays complex multipets between 6.8 and 7.8 parts per million, reflecting the substituted benzene rings with their distinctive electronic environments.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework of the molecule, with characteristic resonances for each distinct carbon environment. The carbonyl carbon of the ester group appears as a distinctive downfield signal around 170 parts per million, while the aromatic carbons produce a complex pattern of signals between 110 and 160 parts per million. The methyl carbons appear as sharp singlets in the aliphatic region, providing clear identification markers for structural confirmation.
Mass spectrometry analysis demonstrates characteristic fragmentation patterns that serve as molecular fingerprints for compound identification. Electron ionization mass spectrometry produces a distinctive base peak and fragmentation pattern that allows for unambiguous identification even in complex mixtures. The molecular ion peak appears at mass-to-charge ratio 341, corresponding to the molecular weight of the intact molecule. Principal fragment ions result from loss of the methyl ester group, cleavage of ether linkages, and formation of substituted phenoxy fragments.
Infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies of functional groups within the molecule. The ester carbonyl group produces a strong absorption band around 1740 wavenumbers, while the aromatic carbon-carbon stretching vibrations appear in the 1600-1500 wavenumber region. The presence of chlorine substituents influences the aromatic stretching frequencies and creates characteristic fingerprint patterns in the 800-900 wavenumber region.
Advanced mass spectrometric techniques including tandem mass spectrometry provide detailed fragmentation pathways that enhance structural elucidation capabilities. These techniques reveal how the molecule fragments under controlled conditions, providing insight into bond strengths and preferred cleavage sites. The fragmentation patterns are particularly useful for distinguishing between stereoisomers and for quantitative analysis in complex environmental or biological matrices.
Properties
IUPAC Name |
methyl (2R)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O4/c1-10(16(19)20-2)21-12-4-6-13(7-5-12)22-15-8-3-11(17)9-14(15)18/h3-10H,1-2H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACHBFVBHLGWSL-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00221450 | |
| Record name | Propanoic acid, 2-(4-(2,4-dichlorophenoxy)phenoxy)-, methyl ester, (2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00221450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71283-65-3 | |
| Record name | Propanoic acid, 2-(4-(2,4-dichlorophenoxy)phenoxy)-, methyl ester, (2R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071283653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2-(4-(2,4-dichlorophenoxy)phenoxy)-, methyl ester, (2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00221450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification of Diclofop Acid
The primary synthetic route to diclofop-methyl involves the esterification of 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoic acid (diclofop acid) with methanol. This reaction is typically catalyzed by acidic conditions, such as sulfuric acid or hydrochloric acid, under reflux. The general reaction scheme is:
Key parameters influencing yield and purity include:
-
Molar ratio : A 5:1 excess of methanol to diclofop acid ensures complete conversion.
-
Temperature : Reactions conducted at 60–80°C achieve optimal kinetics without byproduct formation.
-
Catalyst concentration : 1–2% (v/v) sulfuric acid maximizes esterification efficiency.
Industrial batches report yields exceeding 85% after distillation and recrystallization. However, this method produces racemic diclofop-methyl, necessitating additional steps to isolate the (2R)-enantiomer.
Stereoselective Synthesis
The (2R)-configuration is critical for herbicidal activity, as the (2S)-enantiomer exhibits reduced efficacy. Enantiomeric resolution or asymmetric synthesis methods are employed to obtain the desired stereoisomer:
Chiral Resolution via Diastereomeric Salts
Racemic diclofop acid is treated with a chiral amine (e.g., cinchonidine) to form diastereomeric salts. These salts are separated by fractional crystallization, followed by esterification with methanol. This method achieves enantiomeric excess (ee) >98% but suffers from low throughput due to multiple crystallization steps.
Enzymatic Kinetic Resolution
Lipase-catalyzed transesterification selectively acylates the (2S)-enantiomer, leaving the (2R)-acid unreacted. For example, Candida antarctica lipase B in tert-butanol achieves 90% ee for the (2R)-enantiomer after 24 hours. The resolved acid is then esterified as described in Section 1.1.
Industrial-Scale Formulation Methods
Diclofop-methyl is formulated as emulsifiable concentrates (ECs) or oil-in-water (O/W) emulsions to enhance field stability and bioavailability. Patent data reveal two representative formulations:
Table 1: Emulsifiable Concentrate (Example 1)
| Component | Concentration (g/L) |
|---|---|
| Diclofop-methyl (100%) | 250 |
| Clodinafop-propargyl | 25 |
| Cloquintocet-mexyl | 6.25 |
| Alkamuls® OR/36 | 60 |
| Rhodacal® 70/B | 60 |
| Solvesso® 200 ND | Up to 1 L |
Table 2: Oil-in-Water Emulsion (Example 2)
| Component | Concentration (g/L) |
|---|---|
| Diclofop-methyl (100%) | 100 |
| Clodinafop-propargyl | 10 |
| Cloquintocet-mexyl | 2.5 |
| Atlas® G-5002L | 25 |
| AtIox® 4914 | 25 |
| Xanthan gum | 3 |
| Glycerol | 45 |
Formulation processes involve:
-
Dissolving active ingredients in aromatic solvents (e.g., Solvesso® 200 ND).
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Adding nonionic surfactants (e.g., ethoxylated castor oil) to stabilize emulsions.
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High-shear mixing to achieve droplet sizes <5 µm for optimal foliar adhesion.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions may target the ester group, converting it to the corresponding alcohol.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced esters.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Methyl (2R)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and substitution reactions.
Biology: Investigated for its effects on plant physiology and herbicidal activity.
Medicine: Explored for potential therapeutic applications due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new herbicidal formulations and agricultural chemicals.
Mechanism of Action
The herbicidal activity of methyl (2R)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate is primarily due to its ability to mimic natural plant hormones called auxins. By disrupting the normal growth processes, the compound causes uncontrolled growth and eventually the death of the target weeds. The molecular targets include auxin receptors and related signaling pathways.
Comparison with Similar Compounds
Chemical Structure and Substituent Variations
Diclofop-methyl belongs to the aryloxyphenoxypropionate (AOPP) herbicide family. Key structural analogs include:
Structural Insights :
- The 2,4-dichlorophenoxy group in diclofop-methyl enhances lipid solubility and membrane penetration, critical for foliar absorption .
- Replacement with pyridine (e.g., fenoxaprop-P) or benzoxazole rings alters target specificity and resistance profiles .
Efficacy and Selectivity
Key Findings :
Physical and Environmental Properties
| Property | Diclofop-methyl | Fenoxaprop-P | HOE 22870 | |
|---|---|---|---|---|
| Water Solubility | 0.8 mg/L (20°C) | 0.4 mg/L | 1.2 mg/L | |
| Log P (Octanol-Water) | 4.2 | 3.8 | 4.5 | |
| Soil Half-Life | 7–14 days | 10–20 days | 5–10 days |
Environmental Impact :
Metabolic and Toxicological Profiles
Notable Differences:
- Diclofop-methyl’s dichlorophenoxy group increases mammalian toxicity compared to fenoxaprop-P’s benzoxazole .
- Both compounds show low bioaccumulation due to rapid metabolic degradation .
Biological Activity
Methyl (2R)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, commonly referred to as a phenoxy herbicide, has garnered attention for its biological activity, particularly in agricultural applications. This compound is primarily utilized for its herbicidal properties against broadleaf weeds and is structurally related to other well-known herbicides. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
- Chemical Structure : this compound is an ester that features a dichlorophenoxy group known for its effectiveness in herbicide formulations.
- CAS Number : 71283-65-3
- Classification : Phenoxy herbicide
The herbicidal activity of this compound is attributed to its ability to mimic plant hormones called auxins. This mimicry disrupts normal plant growth processes, leading to uncontrolled growth and eventual death of target weeds. The specific molecular targets include:
- Auxin Receptors : The compound binds to auxin receptors, altering growth signaling pathways.
- Fatty Acid Synthesis Inhibition : Similar to other phenoxy herbicides, it inhibits acetyl CoA carboxylase (ACCase), a key enzyme in fatty acid biosynthesis, thereby affecting lipid formation in plants .
Herbicidal Efficacy
This compound has been extensively studied for its efficacy against various weed species. Research indicates that it is particularly effective against:
- Alopecurus myosuroides (blackgrass)
- Avena fatua (wild oats)
- Lolium multiflorum (Italian ryegrass)
These studies demonstrate that the compound's effectiveness varies based on application rates and environmental conditions .
Case Studies
- Field Trials : In several field trials conducted across different regions, this compound exhibited significant reductions in weed biomass compared to untreated controls. The trials highlighted optimal application rates for maximum efficacy while minimizing phytotoxicity to desirable crops.
- Laboratory Studies : Laboratory experiments have shown that the compound effectively inhibits root elongation and leaf expansion in susceptible weed species. Concentrations as low as 0.1 µM were sufficient to induce significant physiological stress in target plants.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other related compounds:
| Compound Name | Mechanism of Action | Efficacy Rating |
|---|---|---|
| 2,4-Dichlorophenoxyacetic Acid | Auxin mimic; disrupts growth | High |
| Methyl 2,4-Dichlorophenoxyacetate | Similar auxin mimicry; used in various formulations | Moderate |
| Methyl (RS)-2-(4-(2,4-dichlorophenoxy)phenoxy)propionate | Similar structure; variable efficacy | Variable |
This table illustrates that while this compound shares mechanisms with other herbicides, its specific structural features may confer distinct advantages in selectivity and potency.
Environmental Impact and Safety Profile
Research indicates that the environmental persistence of this compound is relatively low compared to other herbicides. Its low aqueous solubility reduces the risk of leaching into groundwater. However, as with all agrochemicals, careful management practices are recommended to mitigate potential risks to non-target species and ecosystems .
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for preparing methyl (2R)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via esterification of the corresponding propanoic acid derivative (e.g., diclofop acid) using methanol and a strong acid catalyst (e.g., concentrated H2SO4). Reflux for 4 hours under inert gas (e.g., Ar) is critical for high yields . Optimization includes recrystallization from ethanol to isolate the oily product and monitoring reaction progress via TLC or HPLC. Microwave-assisted synthesis (e.g., 120°C for 40 minutes) may enhance reaction efficiency .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodology : Use engineering controls (e.g., fume hoods) to avoid inhalation. Store in airtight containers at 4°C to prevent degradation. Label all containers with hazard information (skin/eye irritant, H315/H319) . Conduct regular airborne concentration monitoring and provide emergency showers/eye wash stations in labs .
Q. What analytical techniques are essential for characterizing the enantiomeric purity of this chiral compound?
- Methodology : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane:isopropanol (90:10). Compare retention times with (2S)-enantiomer standards. Confirm absolute configuration via X-ray crystallography or optical rotation measurements .
Advanced Research Questions
Q. How does the stereochemistry (R-configuration) of this compound influence its biological activity compared to its enantiomer?
- Methodology : Conduct comparative bioassays (e.g., herbicidal activity on monocot vs. dicot plants). Use radiolabeled compounds to study uptake and metabolism. Enantioselective effects can be quantified via dose-response curves and molecular docking simulations targeting acetyl-CoA carboxylase (ACCase) in plants .
Q. What are the common pitfalls in interpreting conflicting data on this compound’s environmental degradation pathways?
- Methodology : Address contradictions by standardizing test conditions (pH, light exposure, microbial activity). Use LC-MS/MS to identify degradation products (e.g., dichlorophenol derivatives). Cross-validate results with isotopic labeling (e.g., <sup>13</sup>C) to trace degradation intermediates .
Q. How can computational modeling guide the design of derivatives with enhanced target specificity?
- Methodology : Perform DFT calculations to map electron density around the phenoxy and ester groups. Use molecular dynamics simulations to predict binding affinity with ACCase. Validate predictions by synthesizing derivatives (e.g., fluorinated analogs) and testing in vitro enzyme inhibition assays .
Q. What advanced separation techniques are suitable for isolating trace impurities in synthesized batches?
- Methodology : Employ preparative SFC (Supercritical Fluid Chromatography) with CO2/methanol gradients for high-resolution separation. Impurity profiling via HRMS and <sup>1</sup>H/<sup>13</sup>C NMR can identify byproducts like chlorinated dimers or hydrolysis products .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported herbicidal efficacy across studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
